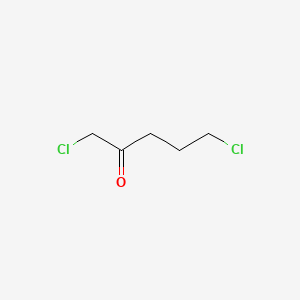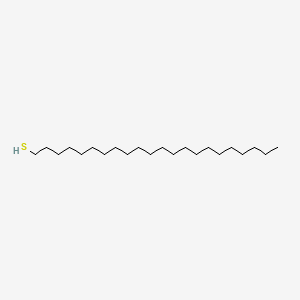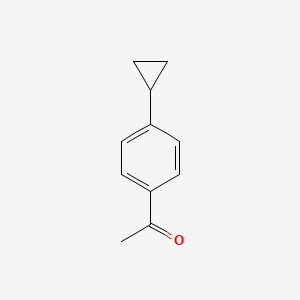
Ethyl 2-(2-phenylhydrazinylidene)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of Ethyl 2-(2-phenylhydrazinylidene)propanoate is C11H14N2O2. The InChI code is 1S/C11H14N2O2/c1-3-15-11(14)9(2)12-13-10-7-5-4-6-8-10/h4-8,12-13H,2-3H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.24 g/mol . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 5 . Its Exact Mass is 206.105527694 .Applications De Recherche Scientifique
Binding Characteristics with Human Serum Albumin
Ethyl 2-(2-phenylhydrazinylidene)propanoate and related derivatives, such as thiosemicarbazones, have been synthesized and studied for their binding characteristics with human serum albumin (HSA). These compounds exhibit anticancer and antibacterial activities and are less toxic, making their pharmacokinetic mechanisms of significant interest. The binding dynamics to HSA were elaborated using various spectroscopy techniques and molecular modelling simulations, revealing insights into the hydrophobic interactions and hydrogen bonding that stabilize the interaction (Karthikeyan et al., 2016).
Application in Polymer Synthesis
The compound has been utilized in the synthesis of asymmetric difunctional initiators for the preparation of block copolymers via atom transfer radical polymerization (ATRP) and stable free radical polymerization (SFRP). These polymers, containing tempo moiety as chain ends, were efficient initiators for SFRP of styrene, demonstrating the versatility of this compound derivatives in materials science (Tunca et al., 2001).
Discovery as Sortase A Transpeptidase Inhibitors
In the search for new classes of sortase A inhibitors to tackle Gram-positive pathogens, ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate was identified as a promising candidate. This discovery led to the generation of other analogues with varying substituents, showing potential in antibiofilm activity and serving as a basis for developing antivirulence strategies against various Staphylococcus strains (Maggio et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 2-(2-phenylhydrazinylidene)propanoate has been identified as a potential inhibitor of the enzyme Sortase A . Sortase A is a transpeptidase enzyme that plays a crucial role in the virulence of gram-positive bacteria .
Mode of Action
The compound this compound interacts with Sortase A, inhibiting its function
Biochemical Pathways
The inhibition of Sortase A by this compound affects the biochemical pathways involved in the virulence of gram-positive bacteria . By inhibiting Sortase A, the compound disrupts the bacteria’s ability to adhere to host tissues, a key step in the infection process .
Pharmacokinetics
Its molecular weight (20624 g/mol) and physical form (solid) suggest that it may have good bioavailability .
Result of Action
The primary result of the action of this compound is the inhibition of Sortase A, leading to a reduction in the virulence of gram-positive bacteria . This could potentially make the bacteria more susceptible to the immune response or other treatments .
Analyse Biochimique
Biochemical Properties
Ethyl 2-(2-phenylhydrazinylidene)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of sortase A transpeptidase, an enzyme involved in the pathogenesis of Gram-positive bacteria . The compound’s interaction with sortase A involves binding to the enzyme’s active site, thereby inhibiting its activity and preventing the bacteria from anchoring surface proteins essential for virulence . Additionally, this compound has been shown to interact with other biomolecules, influencing various biochemical pathways.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s inhibitory effect on sortase A transpeptidase can lead to reduced virulence in Gram-positive bacteria, affecting their ability to form biofilms and evade the host immune system . In mammalian cells, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of sortase A transpeptidase, inhibiting its enzymatic activity and preventing the anchoring of surface proteins on Gram-positive bacteria . This inhibition disrupts the bacteria’s ability to adhere to host tissues and evade the immune system. Additionally, this compound may interact with other enzymes and proteins, leading to changes in cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting bacterial virulence or modulating cellular processes. At higher doses, this compound may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with sortase A transpeptidase is a key example of its role in metabolic processes . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of other enzymes and proteins involved in cellular metabolism. These interactions can lead to changes in the production and utilization of metabolites, affecting overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects on cellular processes. The distribution of the compound within tissues can also influence its overall activity and impact on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm, nucleus, or other cellular structures, where it interacts with enzymes, proteins, and other biomolecules. This subcellular localization is crucial for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Propriétés
IUPAC Name |
ethyl 2-(phenylhydrazinylidene)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-15-11(14)9(2)12-13-10-7-5-4-6-8-10/h4-8,13H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHLGLQBPHEKMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298036 |
Source


|
| Record name | Ethyl 2-(2-phenylhydrazinylidene)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13732-33-7 |
Source


|
| Record name | Ethyl 2-(2-phenylhydrazinylidene)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


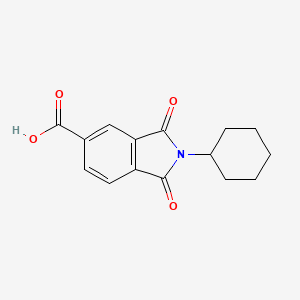



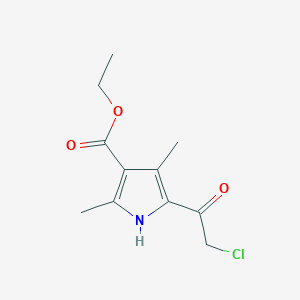

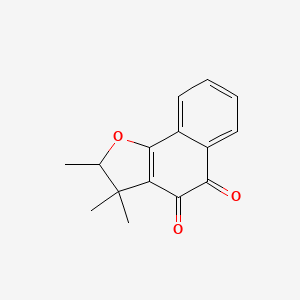
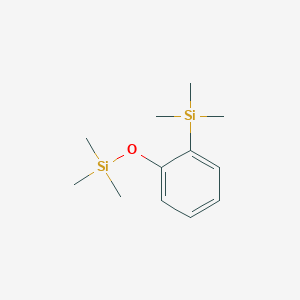
![[(Biphenyl-4-carbonyl)-amino]-acetic acid](/img/structure/B1347564.png)
